molecular formula C34H36N4O9S B2576662 N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide CAS No. 688060-77-7

N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide

Cat. No. B2576662
CAS RN: 688060-77-7
M. Wt: 676.74
InChI Key: IXXZPYXQHWYOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide is a useful research compound. Its molecular formula is C34H36N4O9S and its molecular weight is 676.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. These compounds have demonstrated significant broad-spectrum antitumor activity, with some compounds showing selective activities towards specific cancer cell lines, such as CNS, renal, breast cancer, and leukemia. The molecular docking studies have further supported their potential mechanism of action through inhibition of specific kinase activities, similar to known antitumor agents (Al-Suwaidan et al., 2016).

Novel Syntheses and Heterocyclic Transformations

Research into the reactions of anthranilamide with isocyanates has led to the synthesis of new heterocyclic compounds, such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one. These findings contribute to the development of new synthetic pathways for heterocyclic compounds, showcasing the versatility of quinazoline derivatives in organic synthesis (Chern et al., 1988).

Antimicrobial Activity

The synthesis of quinoline derivatives containing an azole nucleus has been explored, leading to the identification of compounds with antimicrobial activity. This study highlights the potential of quinazoline derivatives as antimicrobial agents, with specific compounds showing good to moderate activity against a variety of microorganisms, suggesting their utility in developing new antimicrobial therapies (Özyanik et al., 2012).

Anticonvulsant Evaluation

A series of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives have been synthesized and evaluated for their anticonvulsant effects. This research introduces a hybrid pharmacophore approach, identifying compounds with significant anticonvulsant activities in experimental epilepsy models. The findings provide insights into the potential of quinazoline derivatives as novel antiepileptic agents (Malik et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[7-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O9S/c1-4-30(32(40)36-21-8-10-25-27(15-21)45-18-44-25)48-34-37-23-17-29-28(46-19-47-29)16-22(23)33(41)38(34)13-5-6-31(39)35-12-11-20-7-9-24(42-2)26(14-20)43-3/h7-10,14-17,30H,4-6,11-13,18-19H2,1-3H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXZPYXQHWYOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCC(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.